molecular formula C17H18ClNO3 B4486075 8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B4486075
M. Wt: 319.8 g/mol
InChI Key: QKKLEPZJDKEPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopenta[c]chromen-4(1H)-one family, characterized by a bicyclic framework combining a cyclopentane ring fused to a chromenone moiety. Key substituents include:

  • 8-Chloro: A chlorine atom at position 8, enhancing lipophilicity and influencing electronic properties.
  • 6-(Pyrrolidin-1-Ylmethyl): A pyrrolidine-derived substituent at position 6, introducing a tertiary amine for solubility modulation and steric effects.

The synthesis likely involves cyclization and functionalization steps, as seen in related compounds (e.g., POCl3-mediated cyclization of anthranilic acid derivatives ). Crystallographic tools like SHELX and ORTEP are critical for structural validation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the pyrrolidinylmethyl group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

The table below highlights structural differences among related cyclopenta[c]chromenone derivatives:

Compound Name Position 6 Substituent Position 7 Substituent Position 8 Substituent Molecular Formula
Target Compound Pyrrolidin-1-ylmethyl Hydroxy Chloro C₁₇H₁₇ClNO₃
8-Chloro-7-[(2-Chlorobenzyl)Oxy]-2,3-Dihydrocyclopenta[c]Chromen-4(1H)-One Hydrogen (2-Chlorobenzyl)oxy Chloro C₁₉H₁₄Cl₂O₃
6-Methyl-7-(2-Oxopropoxy)-2,3-Dihydrocyclopenta[c]Chromen-4(1H)-One Methyl 2-Oxopropoxy Hydrogen C₁₆H₁₆O₄

Key Observations:

  • Position 6 : The target’s pyrrolidinylmethyl group introduces a nitrogen atom, enhancing hydrogen-bonding capacity and solubility compared to methyl () or hydrogen ().
  • Position 7: The hydroxy group in the target contrasts with the ether-linked 2-oxopropoxy () or bulky 2-chlorobenzyloxy (). Hydroxy groups are stronger hydrogen-bond donors, influencing crystal packing and biological interactions.

Physicochemical and Functional Properties

Solubility and Reactivity :

  • The pyrrolidinylmethyl group in the target compound increases polarity and aqueous solubility (via protonation at physiological pH) compared to the lipophilic 2-chlorobenzyloxy group in .
  • The 7-hydroxy group enhances reactivity in condensation or oxidation reactions, whereas ethers (e.g., 2-oxopropoxy in ) are less reactive but may stabilize ketone-mediated interactions.

Crystallographic and Hydrogen-Bonding Patterns :

  • Hydrogen bonding in the target’s crystal lattice likely involves the 7-hydroxy group and pyrrolidine nitrogen, as observed in related systems using graph-set analysis .
  • In contrast, ’s bulky 2-chlorobenzyloxy group may disrupt dense hydrogen-bond networks, leading to different crystal morphologies.

Properties

IUPAC Name

8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c18-14-8-12-10-4-3-5-11(10)17(21)22-16(12)13(15(14)20)9-19-6-1-2-7-19/h8,20H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKLEPZJDKEPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
Reactant of Route 2
8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 3
Reactant of Route 3
8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 4
Reactant of Route 4
8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 5
Reactant of Route 5
8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 6
Reactant of Route 6
8-chloro-7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.